2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine 2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine
Brand Name: Vulcanchem
CAS No.: 52018-91-4
VCID: VC18690972
InChI: InChI=1S/C18H19BrN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3
SMILES:
Molecular Formula: C18H19BrN2
Molecular Weight: 343.3 g/mol

2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine

CAS No.: 52018-91-4

Cat. No.: VC18690972

Molecular Formula: C18H19BrN2

Molecular Weight: 343.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine - 52018-91-4

Specification

CAS No. 52018-91-4
Molecular Formula C18H19BrN2
Molecular Weight 343.3 g/mol
IUPAC Name 1-[2-(4-bromophenyl)-1H-indol-3-yl]butan-2-amine
Standard InChI InChI=1S/C18H19BrN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3
Standard InChI Key VBQVMSNFCANGNB-UHFFFAOYSA-N
Canonical SMILES CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine features a planar indole scaffold fused to a brominated phenyl ring at the 2-position and an ethylamine side chain at the 3-position. The bromine atom at the para position of the phenyl group enhances electron-withdrawing effects, potentially influencing redox stability and intermolecular interactions. The ethyl substituent on the ethanamine moiety may modulate lipophilicity, affecting blood-brain barrier permeability compared to shorter alkyl chains .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₈H₁₉BrN₂
Molecular Weight343.3 g/mol
Density~1.2–1.4 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
LogP (Octanol-Water)~3.5–4.0 (predicted)

The compound’s high molecular weight and bromine content suggest limited aqueous solubility, necessitating formulation strategies such as salt formation or nanoparticle encapsulation for biomedical use.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(4-Bromophenyl)-alpha-ethyl-1H-indole-3-ethanamine begins with the formylation of 2-(4-bromophenyl)-1H-indole via the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the 3-carboxaldehyde intermediate . Subsequent reductive amination with ethylamine introduces the ethyl side chain, though reaction conditions (e.g., solvent, temperature, and reducing agents) require optimization to maximize yield and purity.

Table 2: Critical Synthesis Steps and Conditions

StepReagents/ConditionsYield (%)
Vilsmeier-Haack FormylationPOCl₃, DMF, 0–5°C, 2 hr60–70
Reductive AminationEthylamine, NaBH₃CN, MeOH, reflux45–55

Industrial-scale production faces challenges in isolating the intermediate aldehyde, which is prone to polymerization under acidic conditions . Solvent selection (e.g., dichloromethane vs. tetrahydrofuran) and catalytic additives (e.g., molecular sieves) are under investigation to improve throughput.

Comparison with Structural Analogs

N-Methyltryptamine (NMT)

NMT (CAS 61-49-4) lacks the bromophenyl and ethyl groups, resulting in lower molecular weight (174.24 g/mol) and higher predicted LogP (2.1 vs. ~3.5–4.0) . These differences likely reduce NMT’s receptor selectivity compared to the target compound, though NMT’s simpler structure facilitates faster blood-brain barrier crossing .

N-Ethyl-N-Methyltryptamine (MET)

MET (CAS 5599-69-9) shares the ethyl moiety but substitutes the bromophenyl group with a hydrogen atom, yielding a molecular weight of 202.30 g/mol . The absence of bromine diminishes MET’s potential for halogen bonding, a critical interaction in many receptor-ligand complexes .

Future Research Directions

  • Receptor Binding Assays: Screen the compound against 5-HT, dopamine, and sigma receptors to identify primary targets.

  • Metabolic Studies: Investigate hepatic metabolism using human microsomes to assess stability and metabolite toxicity .

  • Formulation Development: Explore salt forms (e.g., hydrochloride) to improve solubility for intravenous administration.

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